molecular formula C33H32F2N2O3 B128290 2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- CAS No. 153182-42-4

2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Número de catálogo B128290
Número CAS: 153182-42-4
Peso molecular: 542.6 g/mol
Clave InChI: DORNGHWKRMVHHU-ZRTHHSRSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that belongs to the diazepinone class of compounds. It is a potent inhibitor of the enzyme known as dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism in the human body. The compound has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of type 2 diabetes.

Mecanismo De Acción

The mechanism of action of 2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- involves the inhibition of the DPP-IV enzyme. DPP-IV is responsible for the degradation of incretin hormones, which stimulate insulin secretion and regulate glucose metabolism. By inhibiting DPP-IV, the compound helps to increase the levels of incretin hormones in the body, leading to increased insulin secretion and improved glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- are primarily related to its inhibition of the DPP-IV enzyme. The compound has been shown to increase insulin secretion, reduce blood glucose levels, and improve glucose tolerance in animal models of type 2 diabetes. Additionally, the compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in the treatment of diabetes and other metabolic disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- for lab experiments is its high potency and specificity as a DPP-IV inhibitor. The compound is also relatively stable and easy to synthesize, making it a convenient tool for studying the role of DPP-IV in glucose metabolism. However, one limitation of the compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.

Direcciones Futuras

There are several future directions for research on 2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)-. One potential direction is the development of new and more potent DPP-IV inhibitors based on the structure of the compound. Another direction is the investigation of the compound's potential therapeutic applications in other metabolic disorders, such as obesity and cardiovascular disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound, including its potential side effects and toxicity.

Métodos De Síntesis

The synthesis of 2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- is a complex process that involves several steps. The compound is typically synthesized using a combination of chemical reactions, including condensation, reduction, and cyclization. The final product is obtained in high yield and purity, making it suitable for use in scientific research.

Aplicaciones Científicas De Investigación

2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. The compound works by inhibiting the activity of DPP-IV, which plays a key role in the regulation of glucose metabolism. By inhibiting DPP-IV, the compound helps to increase insulin secretion and reduce blood glucose levels, making it an attractive target for the development of new diabetes treatments.

Propiedades

Número CAS

153182-42-4

Fórmula molecular

C33H32F2N2O3

Peso molecular

542.6 g/mol

Nombre IUPAC

(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(3-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one

InChI

InChI=1S/C33H32F2N2O3/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26/h1-18,29-32,38-39H,19-22H2/t29-,30-,31+,32+/m1/s1

Clave InChI

DORNGHWKRMVHHU-ZRTHHSRSSA-N

SMILES isomérico

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F)CC5=CC=CC=C5)O)O

SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F)CC5=CC=CC=C5)O)O

SMILES canónico

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F)CC5=CC=CC=C5)O)O

Otros números CAS

153182-42-4

Sinónimos

(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(3-fluorophenyl)methyl]-5,6-dihydro xy-1,3-diazepan-2-one

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.